molecular formula C10H11BrO B3418384 2-Bromobenzenebutanal CAS No. 123206-84-8

2-Bromobenzenebutanal

Cat. No.: B3418384
CAS No.: 123206-84-8
M. Wt: 227.10 g/mol
InChI Key: KPTHBSKNZZSKGN-UHFFFAOYSA-N
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Description

2-Bromobenzenebutanal: is an organic compound that belongs to the class of aromatic aldehydes It consists of a benzene ring substituted with a bromine atom and a butanal group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzenebutanal can be achieved through several methods. One common approach involves the bromination of benzenebutanal using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromobenzenebutanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOCH₃), sodium ethoxide (NaOEt)

Major Products Formed:

Scientific Research Applications

2-Bromobenzenebutanal has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs that target specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-Bromobenzenebutanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific targets. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring substituted with a bromine atom. It is used as a solvent and in organic synthesis.

    Benzaldehyde: Contains a benzene ring with an aldehyde group. It is used in the synthesis of perfumes, dyes, and pharmaceuticals.

    4-Bromobenzaldehyde: Similar to 2-Bromobenzenebutanal but with the bromine atom in the para position relative to the aldehyde group.

Uniqueness: this compound is unique due to the presence of both a bromine atom and a butanal group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

4-(2-bromophenyl)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7-8H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTHBSKNZZSKGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314715
Record name 2-Bromobenzenebutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123206-84-8
Record name 2-Bromobenzenebutanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123206-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromobenzenebutanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201314715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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